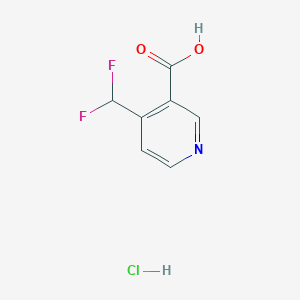

(S)-2-Hydroxy-N-methyl-2-phenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2-Hydroxy-N-methyl-2-phenylacetamide, also known as (S)-HMPA, is an important organic compound used in a variety of laboratory experiments and applications. It is a chiral molecule, meaning it has two non-superimposable mirror-image forms, and is a derivative of phenylacetic acid. (S)-HMPA has a wide range of applications in research and industrial settings, and has been used in the synthesis of several compounds, including pharmaceuticals and other organic compounds.

科学的研究の応用

Muscarinic M(3) Receptor Antagonism

(S)-2-Hydroxy-N-methyl-2-phenylacetamide derivatives have been explored for their potential as muscarinic M(3) receptor antagonists. These compounds are designed for treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders. They show high selectivity for M(3) over M(2) receptors, suggesting their potential therapeutic value in clinical situations where such selectivity is desirable (Mitsuya et al., 2000).

Antagonism in Guinea Pig Ileum

Studies have also been conducted on α-hydroxyamides with (2,6-dialkoxyphenoxy)methyl substituents, derivatives of (S)-2-Hydroxy-N-methyl-2-phenylacetamide, for their activity as antagonists of the M3 muscarinic receptor in guinea pig ileum. This research contributes to understanding the compound's potential application in modulating muscarinic receptors (Broadley et al., 2011).

Enzymatic Reduction in Yeast

The compound has been utilized in enzymatic reduction experiments. Yeasts, specifically Saccharomyces cerevisiae mutants, have been employed to reduce keto esters and amides, producing optically active α- and β-hydroxy esters and amides. This includes the transformation of 2-oxo-2-phenylacetamide to (R)-(-)-2-hydroxy-2-phenylacetamide, illustrating its utility in chiral synthesis processes (Deol et al., 1976).

Detrusor Overactivity Treatment

Another application includes the treatment of overactive detrusor, a urinary bladder condition. N-(4-amino-2-butynyl)acetamide derivatives, structurally related to (S)-2-Hydroxy-N-methyl-2-phenylacetamide, have been synthesized and assessed for their efficacy in inhibiting detrusor contraction, showing potential as therapeutic agents (Take et al., 1992).

Arylacetamide Deacetylase Activity

The compound's interaction with human arylacetamide deacetylase (AADAC) has been explored. AADAC has been found to efficiently hydrolyze flutamide, an antiandrogen drug, suggesting the compound's role in drug metabolism and potential implications in the treatment of diseases like prostate cancer (Watanabe et al., 2009).

Antibacterial and Modulatory Activity

In silico evaluations and in vitro assays have been conducted to investigate the antibacterial and modulatory activity of derivatives of (S)-2-Hydroxy-N-methyl-2-phenylacetamide. These studies highlight the compound's potential in developing new therapeutic strategies against bacterial resistance (Figueredo et al., 2020).

特性

IUPAC Name |

(2S)-2-hydroxy-N-methyl-2-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10-9(12)8(11)7-5-3-2-4-6-7/h2-6,8,11H,1H3,(H,10,12)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAUJGXTIIVWRS-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(C1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@H](C1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Hydroxy-N-methyl-2-phenylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(sec-butyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2376486.png)

![9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-[3-(2-Oxopiperidin-1-YL)phenyl]quinoline-8-sulfonamide](/img/structure/B2376490.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2376498.png)